![molecular formula C12H7BrF3NO2 B2865712 2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone CAS No. 400079-65-4](/img/structure/B2865712.png)
2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone
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Overview
Description
The compound “2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone” is likely to be an organic compound containing a bromine atom, a trifluoromethyl group, a phenyl ring, an isoxazole ring, and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, phenyl ring, and trifluoromethyl group would contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom and the trifluoromethyl group could affect the compound’s polarity, boiling point, and density .Scientific Research Applications
Synthesis of α-Trifluoromethyl-β-lactams
This compound can be used in the synthesis of α-trifluoromethyl-β-lactams via palladium-catalyzed carbonylation . β-Lactam compounds play a key role in medicinal chemistry, specifically as the most important class of antibiotics .
Production of Organofluorine Compounds
It is used as an intermediate in the production of organofluorine compounds . Organofluorine compounds are crucial in the launch of modern pharmaceuticals and plant protection agents as well as precise materials, e.g., for energy technologies .
Monomer in Fluoropolymer Production
This compound can be used as a monomer in fluoropolymer production . Fluoropolymers are known for their high-performance properties, including resistance to heat, chemical reactions, and electrical conductivity.
Synthesis of Trifluoromethyl-substituted Molecules
It is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules . These molecules have a wide range of applications in pharmaceuticals and agrochemicals .
Synthesis of Triazoles
Triazoles are stable for metabolic degradation and show target specificity . The trifluoromethyl group in this compound can modulate the activity of biological receptors, making it useful in the synthesis of triazoles .
Drug Development
The integration of CF3 with 1,2,4-triazoles plays a substantial role in the drug development program . This compound can be used to synthesize drugs with trifluoromethyl-linked mercapto [1,2,4]triazole-based analogs .
Synthesis of Pexidartinib
This compound can be transformed into pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .
Synthesis of 4-CF3-1,2,3-Triazoles
It can be used in the copper-catalyzed synthesis of 4-CF3-1,2,3-triazoles . These triazoles have potential applications in medicinal chemistry due to their stability and target specificity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2/c13-6-10(18)11-5-9(17-19-11)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENEEFOCMDXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone |
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